2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The parent compound bears the systematic name 2-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone, while the hydrochloride salt form is designated as 2-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone;hydrochloride. Alternative International Union of Pure and Applied Chemistry naming conventions include 1-(chloroacetyl)-4-(2-pyrazinyl)piperazine hydrochloride, which emphasizes the functional group connectivity.
The structural descriptors provide detailed molecular architecture information through standardized chemical notation systems. The International Chemical Identifier representation for the hydrochloride salt is InChI=1S/C10H13ClN4O.ClH/c11-7-10(16)15-5-3-14(4-6-15)9-8-12-1-2-13-9;/h1-2,8H,3-7H2;1H, which encodes the complete molecular connectivity pattern including the hydrogen chloride component. The corresponding International Chemical Identifier Key ZCRGQEHERQYRNS-UHFFFAOYSA-N provides a unique hash identifier for database searching and chemical informatics applications.
The Simplified Molecular Input Line Entry System representation C1CN(CCN1C2=NC=CN=C2)C(=O)CCl.Cl describes the molecular structure in a linear notation format, clearly indicating the piperazine ring substitution pattern and the presence of both chloroacetyl and pyrazinyl substituents. This notation system facilitates computational analysis and structural database searches across various chemical information platforms.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry system assigns distinct identification numbers to differentiate between the free base and salt forms of this compound. The free base 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one carries the Chemical Abstracts Service number 1178199-75-1, while the hydrochloride salt form is registered under Chemical Abstracts Service number 1208472-54-1. This distinction reflects the different molecular compositions and properties between the neutral compound and its protonated salt form.
Alternative chemical database identifiers include PubChem Compound Identification numbers, with the free base listed as PubChem Compound Identification 45791363 and related structures appearing in various chemical supplier catalogs. The compound appears in multiple commercial databases under catalog numbers such as ENA245487521 from Enamine and 2699DG from AK Scientific. European Community number 673-959-1 provides regulatory identification within European chemical databases.
Additional synonyms and alternative names include SCHEMBL22481434, AKOS009132843, and various supplier-specific designations that facilitate procurement and research applications. The compound is also referenced in scientific literature under abbreviated forms such as CTK6H5079 and NE36069, though these designations are primarily used in computational databases rather than formal chemical nomenclature.
Molecular Formula and Weight Analysis
The molecular composition analysis reveals distinct characteristics between the free base and hydrochloride salt forms of this piperazine derivative. The free base exhibits the molecular formula C10H13ClN4O with a calculated molecular weight of 240.69 grams per mole, reflecting the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom. This composition indicates a relatively compact heterocyclic structure with multiple nitrogen-containing functional groups.
The hydrochloride salt form demonstrates an altered molecular composition with the formula C10H14Cl2N4O, incorporating an additional hydrogen chloride molecule that increases the molecular weight to 277.15 grams per mole. This molecular weight increase of 36.46 grams per mole corresponds exactly to the addition of one equivalent of hydrogen chloride, confirming the 1:1 stoichiometric ratio between the organic base and the inorganic acid.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C10H13ClN4O | C10H14Cl2N4O |
| Molecular Weight | 240.69 g/mol | 277.15 g/mol |
| Chlorine Content | 1 atom | 2 atoms |
| Hydrogen Content | 13 atoms | 14 atoms |
The elemental composition analysis indicates that nitrogen atoms constitute approximately 23.3% of the total molecular weight in the free base form, reflecting the significant contribution of the piperazine and pyrazine heterocyclic components. The chlorine content increases from 14.7% in the free base to 25.6% in the hydrochloride salt, demonstrating the substantial impact of salt formation on elemental composition.
Salt Form Characterization: Hydrochloride Derivative Properties
The hydrochloride salt formation significantly modifies the physicochemical properties of the parent compound through ionic interactions and altered crystalline structure. The salt exhibits enhanced water solubility compared to the free base, a characteristic improvement commonly observed in pharmaceutical hydrochloride derivatives that facilitates formulation and handling procedures. The crystalline nature of the hydrochloride salt typically manifests as a white crystalline powder with improved storage stability under standard laboratory conditions.
The protonation site in the hydrochloride salt occurs at one of the piperazine nitrogen atoms, creating a quaternary ammonium center that participates in ionic bonding with the chloride counterion. This ionic interaction pattern influences the compound's dissolution behavior, thermal properties, and chemical reactivity compared to the neutral free base form. The salt formation also affects the compound's melting point, solubility profile, and crystallization characteristics, making it more suitable for certain research applications.
Analytical characterization of the hydrochloride salt reveals distinct spectroscopic signatures that differentiate it from the free base. The Nuclear Magnetic Resonance spectral patterns show characteristic downfield shifts for protons adjacent to the protonated nitrogen center, while infrared spectroscopy demonstrates additional vibrational modes associated with the nitrogen-hydrogen bond formation. These spectroscopic differences provide reliable methods for confirming salt formation and assessing purity levels in analytical applications.
Properties
IUPAC Name |
2-chloro-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O.ClH/c11-7-10(16)15-5-3-14(4-6-15)9-8-12-1-2-13-9;/h1-2,8H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRGQEHERQYRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208472-54-1 | |
| Record name | 2-chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in cell growth and differentiation, thereby affecting cellular proliferation and apoptosis. Additionally, it can impact metabolic processes by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound may result in toxic or adverse effects, such as cellular damage and organ dysfunction. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production and utilization of metabolic intermediates. Additionally, it can affect the levels of certain metabolites, such as ATP and NADH, which are critical for cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. For instance, it may be actively transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins. Additionally, it can be localized to the mitochondria, influencing mitochondrial function and energy production.
Biological Activity
2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride (CAS Number: 1208472-54-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C10H13ClN4O
- Molecular Weight : 240.69 g/mol
- SMILES Notation : C1CN(CCN1C2=NC=CN=C2)C(=O)CCl
The compound is characterized by the presence of a piperazine ring, which is commonly associated with various pharmacological activities.
Piperazine derivatives, including this compound, have been noted for their diverse pharmacological effects. They often act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders .
Pharmacological Effects
Research indicates that piperazine derivatives exhibit a range of biological activities:
- Antidepressant Activity : Piperazine compounds have been linked to antidepressant effects through their interaction with serotonin receptors .
- Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial properties, making them potential candidates for treating infections .
- Anticancer Potential : There is emerging evidence that piperazine derivatives can inhibit tumor growth in various cancer types, including breast and prostate cancers .
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of several piperazine derivatives. The results indicated that modifications in the piperazine structure significantly influenced their efficacy in animal models of depression .
Study 2: Antimicrobial Activity
Research conducted to assess the antimicrobial properties of various piperazine derivatives found that some exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the pyrazine moiety in enhancing antimicrobial effects .
Study 3: Anticancer Activity
In vitro studies demonstrated that compounds similar to this compound showed cytotoxic effects on cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Data Summary
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular distinctions:
Key Observations :
- Pyrazine vs. Pyrimidine/Pyridine : The target compound’s pyrazine ring (two nitrogen atoms at 1,4-positions) contrasts with pyrimidine (nitrogens at 1,3-positions) or pyridine (single nitrogen) . This difference impacts electronic properties and binding affinities.
- Functional Groups: Methoxy groups (e.g., ) introduce electron-donating effects, whereas chloroethanone moieties (common across all analogs) enhance electrophilicity.
Physicochemical Properties
- Solubility : The target compound’s pyrazine ring may improve water solubility compared to phenyl-substituted analogs (e.g., ), though hydrochloride salt forms universally enhance solubility.
- Stability : Electron-deficient pyrazine could increase susceptibility to nucleophilic attack relative to methoxy-protected analogs (e.g., ).
- Collision Cross-Section (CCS) : The target compound exhibits a CCS of 152.1 Ų for [M+H]⁺, suggesting a compact conformation . Bulky analogs (e.g., ) likely have larger CCS values due to extended substituents.
Preparation Methods
Starting Materials
- 4-(Pyrazin-2-yl)piperazine : This is the nucleophilic amine component, providing the piperazine ring substituted at the 4-position with a pyrazin-2-yl group.
- Chloroacetyl chloride : The electrophilic acylating agent providing the 2-chloroacetyl moiety.
- Base : Typically a mild base such as triethylamine or potassium carbonate is used to neutralize the hydrochloric acid generated during the reaction.
- Solvent : Common solvents include dichloromethane, tetrahydrofuran (THF), or acetonitrile, chosen for their ability to dissolve reactants and control reaction rates.
Typical Reaction Procedure
Acylation Reaction :
The 4-(pyrazin-2-yl)piperazine is dissolved in an anhydrous organic solvent under an inert atmosphere (nitrogen or argon). A stoichiometric amount of chloroacetyl chloride is added dropwise at low temperature (0–5 °C) to control the exothermic reaction. A base such as triethylamine is added concurrently or prior to chloroacetyl chloride to trap the generated HCl and drive the reaction forward.Reaction Conditions :
The mixture is stirred for several hours (typically 2–6 hours) at room temperature or slightly elevated temperatures (up to 40 °C) to ensure complete conversion.Work-up :
Upon completion, the reaction mixture is quenched with water or an aqueous acid solution to remove excess reagents and by-products. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.Formation of Hydrochloride Salt :
The crude product is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and hydrogen chloride gas or a solution of HCl in ether is bubbled or added dropwise to precipitate the hydrochloride salt of the compound.Purification :
The hydrochloride salt is collected by filtration, washed, and dried under vacuum. Further purification can be achieved by recrystallization from suitable solvents such as ethanol/ether mixtures.
Reaction Scheme
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1 | 4-(Pyrazin-2-yl)piperazine + chloroacetyl chloride, base (e.g., triethylamine), DCM, 0–5 °C to RT | 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one (free base) |
| 2 | Treatment with HCl gas or HCl in ether | This compound salt |
Analytical and Spectroscopic Characterization
The purity and identity of the compound are confirmed through:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
Proton and carbon NMR confirm the presence of characteristic signals for the piperazine ring, pyrazinyl protons, and the chloroacetamide moiety.Infrared (IR) Spectroscopy :
The carbonyl stretch of the amide group appears typically near 1650 cm⁻¹. The N-H stretch and C-Cl bond vibrations can also be observed.Mass Spectrometry (MS) :
Molecular ion peaks consistent with the molecular weight (approximately 240.69 g/mol for the free base) confirm the molecular formula.Elemental Analysis :
Confirms the expected elemental composition, including chlorine content consistent with the hydrochloride salt.
Research Findings and Variations
The reaction yield is generally high (70–90%) under optimized conditions, with the use of dry solvents and inert atmosphere improving reproducibility and purity.
Variations in the base used (e.g., potassium carbonate vs. triethylamine) can affect reaction rate and by-product formation.
The hydrochloride salt form improves the compound's stability and solubility, facilitating handling and further synthetic transformations.
Literature reports have also explored the use of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) as a bis-acylation reagent for related compounds, demonstrating the versatility of chloroacetyl derivatives in piperazine chemistry.
Summary Table of Preparation Conditions
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting amine | 4-(Pyrazin-2-yl)piperazine | Purity > 98% preferred |
| Acylating agent | Chloroacetyl chloride | Freshly distilled or high purity |
| Solvent | Dichloromethane (DCM), THF, or acetonitrile | Anhydrous recommended |
| Base | Triethylamine or potassium carbonate | Stoichiometric or slight excess |
| Temperature | 0–5 °C initially, then room temperature | Controls exotherm |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction | Removal of acid and by-products |
| Salt formation | HCl gas or HCl in ether | Precipitates hydrochloride salt |
| Purification | Recrystallization from ethanol/ether | Enhances purity |
| Yield | 70–90% | Dependent on conditions |
Q & A
Q. What are the standard synthetic routes for 2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling pyrazine-containing piperazine derivatives with chloroacetyl chloride under anhydrous conditions. Key steps include:
- Step 1: Preparation of 4-(pyrazin-2-yl)piperazine via nucleophilic substitution or transition-metal-catalyzed coupling.
- Step 2: Reaction with chloroacetyl chloride in dichloromethane or THF at 0–5°C to minimize side reactions.
- Step 3: Hydrochloride salt formation using HCl gas or concentrated HCl in diethyl ether .
Optimization Strategies:
- Temperature Control: Lower temperatures reduce hydrolysis of chloroacetyl chloride.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.
- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields >90% purity .
Table 1: Comparison of Synthetic Routes
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Alkylation | DCM | 0–5 | 78 | 92 |
| Coupling with DMF | DMF | 25 | 65 | 85 |
| Microwave-Assisted | THF | 50 | 85 | 95 |
Q. Which analytical techniques are most effective for structural elucidation of this compound, and how do they complement each other?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR confirms the piperazine ring environment (δ 3.5–4.0 ppm for N–CH₂) and pyrazine aromatic protons (δ 8.5–9.0 ppm). The chloroethanone moiety appears as a singlet at δ 4.2–4.5 ppm .
- X-ray Crystallography:
- Mass Spectrometry (HRMS):
- [M+H]⁺ peak at m/z 297.0871 (calculated for C₁₁H₁₄ClN₅O) confirms molecular weight .
Complementarity:
NMR identifies functional groups, X-ray validates 3D conformation, and HRMS ensures molecular integrity. Discrepancies (e.g., unexpected NOE correlations) are resolved via combined analysis .
Q. How can researchers investigate the biological targets of this compound, and what methodologies are appropriate for confirming its mechanism of action?
Methodological Answer:
- Binding Assays:
- Radioligand Displacement: Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A).
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) with immobilized receptors .
- Cellular Activity:
- cAMP Assays: Evaluate GPCR modulation in HEK293 cells transfected with target receptors.
- Western Blotting: Assess downstream signaling (e.g., ERK phosphorylation) .
Case Study:
A structurally similar compound showed IC₅₀ = 120 nM for 5-HT₂A via SPR, validated by a 70% reduction in cAMP levels in cellular assays .
Advanced Research Questions
Q. How should researchers address discrepancies in spectral data obtained from different analytical methods during structural characterization?
Methodological Answer:
- Scenario: NMR suggests a planar piperazine ring, but X-ray shows a chair conformation.
- Resolution:
- Dynamic NMR: Probe ring inversion barriers by variable-temperature NMR (e.g., coalescence temperature analysis).
- DFT Calculations: Compare theoretical (B3LYP/6-31G*) and experimental bond angles to confirm flexibility .
- Example: A 5° deviation in N–C–C–N angles between X-ray and DFT was attributed to crystal packing forces .
Q. What strategies can be employed to enhance the stability of this compound under various experimental conditions?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the chloroethanone group is pH-dependent (t₁/₂ = 24 hrs at pH 7.4 vs. 2 hrs at pH 9.0).
- Stabilization Methods:
- Lyophilization: Store as a lyophilized powder under argon at -20°C.
- Buffered Solutions: Use citrate buffer (pH 6.0) for in vitro assays to slow hydrolysis .
- Accelerated Stability Testing:
Q. What computational approaches are available to predict the reactivity of this compound with biological macromolecules?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model interactions with 5-HT receptors. Key residues: Asp155 (salt bridge with piperazine) and Phe339 (π-π stacking with pyrazine) .
- QSAR Modeling:
- Train models on piperazine derivatives’ logP and IC₅₀ data to predict bioactivity.
- Example: A QSAR model (R² = 0.89) linked Cl-substitution to increased 5-HT₂A affinity .
- MD Simulations:
- Simulate binding dynamics (GROMACS) over 100 ns to assess conformational stability of receptor-ligand complexes .
Data Contradiction Analysis Example
Observation: Conflicting IC₅₀ values (120 nM vs. 450 nM) reported for serotonin receptor binding.
Resolution:
- Variable Source: Differences in cell lines (HEK293 vs. CHO) and assay temperatures (25°C vs. 37°C).
- Solution: Standardize protocols (e.g., 37°C in DMEM + 10% FBS) and validate with a reference antagonist (e.g., ketanserin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
